molecular formula C12H9FO2S2 B2564361 3-Phenylsulfanylbenzenesulfonyl fluoride CAS No. 2137642-35-2

3-Phenylsulfanylbenzenesulfonyl fluoride

Cat. No.: B2564361
CAS No.: 2137642-35-2
M. Wt: 268.32
InChI Key: ZYFJQCYAGYJGML-UHFFFAOYSA-N
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Description

3-Phenylsulfanylbenzenesulfonyl fluoride is an organosulfur compound that features both a sulfonyl fluoride group and a phenylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylsulfanylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with thiophenol in the presence of a base, followed by fluorination. The general reaction scheme is as follows:

  • Formation of Phenylsulfanylbenzenesulfonyl Chloride

      Reactants: Benzenesulfonyl chloride and thiophenol.

      Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

      Reaction: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5 + \text{HCl} ]

  • Fluorination

      Reactants: Phenylsulfanylbenzenesulfonyl chloride and a fluorinating agent (e.g., potassium fluoride).

      Conditions: Organic solvent (e.g., acetonitrile) and phase transfer catalyst (e.g., 18-crown-6).

      Reaction: [ \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5 + \text{KF} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5\text{F} + \text{KCl} ]

Industrial Production Methods

Industrial production methods for sulfonyl fluorides, including this compound, often involve large-scale fluorination processes using sulfuryl fluoride gas (SO2F2) or other solid fluorinating reagents .

Chemical Reactions Analysis

Types of Reactions

3-Phenylsulfanylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonyl hydrides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfonyl hydrides.

Scientific Research Applications

3-Phenylsulfanylbenzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylsulfanylbenzenesulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This covalent modification can alter the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Fluoride: Lacks the phenylsulfanyl group, making it less versatile in certain synthetic applications.

    Phenylsulfonyl Fluoride: Similar structure but with different reactivity due to the absence of the second phenyl group.

    Thiophenol Derivatives: Contain the phenylsulfanyl group but lack the sulfonyl fluoride functionality.

Uniqueness

3-Phenylsulfanylbenzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and phenylsulfanyl groups, which confer distinct reactivity and versatility in synthetic and biological applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields .

Properties

IUPAC Name

3-phenylsulfanylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFJQCYAGYJGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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